![molecular formula C20H32O4 B14301551 13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid CAS No. 114040-53-8](/img/structure/B14301551.png)
13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid is a long-chain fatty acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid typically involves the epoxidation of a precursor fatty acid. The precursor fatty acid undergoes a series of reactions, including hydroxylation and epoxidation, to form the desired compound. Common reagents used in these reactions include peracids for epoxidation and hydroxylating agents such as osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or anhydrides are used for esterification, while alkyl halides are used for etherification.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of esters or ethers.
Applications De Recherche Scientifique
13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and surfactants.
Mécanisme D'action
The mechanism of action of 13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophiles, leading to the formation of covalent adducts with proteins and other biomolecules. This interaction can modulate cellular signaling pathways and influence various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
14,15-Epoxy-5,8,11-eicosatrienoic acid: Another long-chain fatty acid with an oxirane ring.
(5Z,8Z,11Z,17Z)-14,15-epoxyicosatetraenoic acid: A similar compound with additional double bonds.
Uniqueness
13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid is unique due to its specific structure, which includes a hydroxyl group and an oxirane ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
114040-53-8 |
|---|---|
Formule moléculaire |
C20H32O4 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
13-[3-(4-hydroxypentyl)oxiran-2-yl]trideca-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H32O4/c1-17(21)13-12-15-19-18(24-19)14-10-8-6-4-2-3-5-7-9-11-16-20(22)23/h2,4-5,7-8,10,17-19,21H,3,6,9,11-16H2,1H3,(H,22,23) |
Clé InChI |
PITIULPUTHHIBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dibromo-2,2-dichlorobicyclo[1.1.1]pentane](/img/structure/B14301470.png)
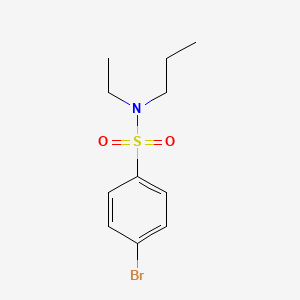
![1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14301477.png)
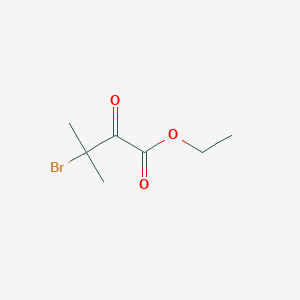

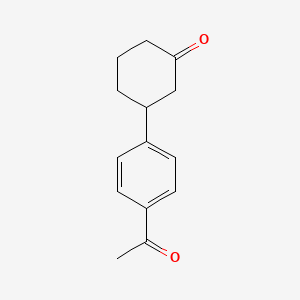
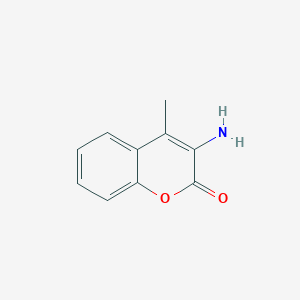
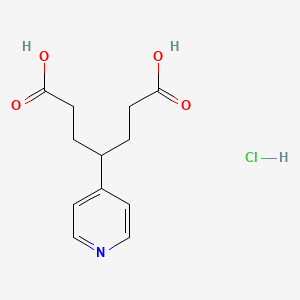
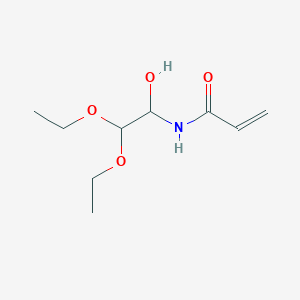
![5-[(Benzyloxy)methyl]oxolane-2-thione](/img/structure/B14301520.png)
![4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B14301540.png)



